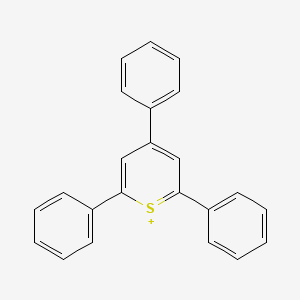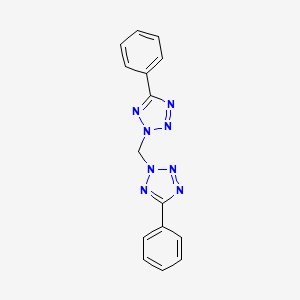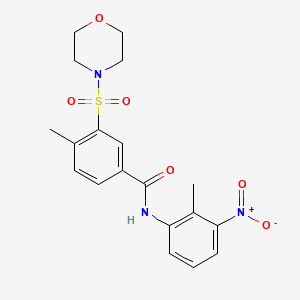
2,4,6-Triphenylthiopyrylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenylthiopyrylium is an organic compound that belongs to the class of thiopyrylium salts. It is characterized by a thiopyrylium ring substituted with three phenyl groups at the 2, 4, and 6 positions. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triphenylthiopyrylium can be synthesized through a reaction involving benzaldehyde and acetophenone in the presence of boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out under nitrogen atmosphere at elevated temperatures. The mixture is heated to around 100°C for about 2 hours, followed by cooling to room temperature. The product is then precipitated using diethyl ether and purified by filtration and washing with ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylthiopyrylium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiopyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,4,6-Triphenylthiopyrylium is utilized in various scientific research fields due to its photophysical properties:
Chemistry: Used as a sensitizer in photochemical reactions, including photooxidation processes.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Employed in the development of organic electronic materials and devices due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylthiopyrylium involves its ability to absorb light and undergo photoexcitation. Upon excitation, it can transfer energy to other molecules, leading to various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species (ROS) in photooxidation reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium: Similar structure but with an oxygen atom in the ring instead of sulfur.
2,4,6-Tris(4-methoxyphenyl)pyrylium: Contains methoxy groups on the phenyl rings.
2,4,6-Tri(p-tolyl)pyrylium: Contains tolyl groups instead of phenyl groups.
Uniqueness
2,4,6-Triphenylthiopyrylium is unique due to the presence of sulfur in the ring, which imparts distinct photophysical properties compared to its oxygen-containing analogs. This makes it particularly useful in applications requiring specific light absorption and energy transfer characteristics .
Properties
Molecular Formula |
C23H17S+ |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,4,6-triphenylthiopyrylium |
InChI |
InChI=1S/C23H17S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H/q+1 |
InChI Key |
WNWXXQTUESDFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B12475248.png)

![(2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate](/img/structure/B12475261.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12475263.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12475270.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one](/img/structure/B12475276.png)
![methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate](/img/structure/B12475279.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B12475299.png)
![9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12475300.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12475305.png)
![4-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B12475309.png)
![4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)benzene-1,2-diol](/img/structure/B12475315.png)
![2-(4-{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12475327.png)

